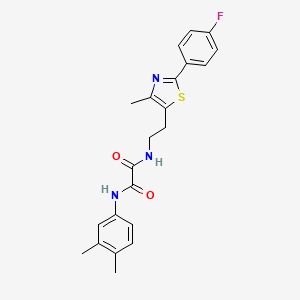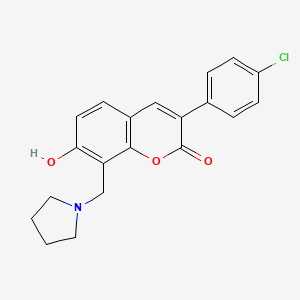
N-(4-bromo-2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Substitution Reactions: Introduction of the bromo and fluoro groups on the phenyl ring can be done through halogenation reactions.
Amide Formation: The final step involves coupling the quinoline derivative with a carboxylic acid or its derivative to form the carboxamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions could be used to modify the functional groups on the phenyl ring.
Substitution: Halogenated compounds like this one are prone to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays to study enzyme interactions or cellular pathways.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer or infectious diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include kinases, topoisomerases, or G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
- N-(4-bromo-2-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
- N-(4-bromo-2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxylic acid
Uniqueness
N-(4-bromo-2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to the specific combination of substituents on the phenyl ring and the quinoline core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H13BrFN3O |
|---|---|
Molecular Weight |
422.2 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H13BrFN3O/c22-13-8-9-18(16(23)11-13)26-21(27)15-12-20(19-7-3-4-10-24-19)25-17-6-2-1-5-14(15)17/h1-12H,(H,26,27) |
InChI Key |
GPBNAMBQSZYEOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=C(C=C(C=C4)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11257767.png)
![N-[3-(propan-2-yloxy)propyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B11257787.png)


![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B11257807.png)
![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11257815.png)


![2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11257833.png)

![N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide](/img/structure/B11257845.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]adamantane-1-carboxamide](/img/structure/B11257850.png)
![5-methyl-N-[3-(trifluoromethyl)phenyl]-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11257855.png)

